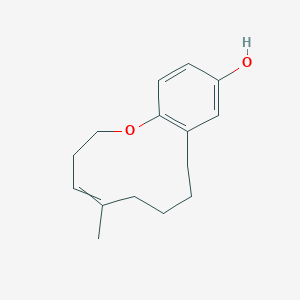

1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-5-Methyl-, (4E)-

Description

1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-5-Methyl-, (4E)- is a medium-ring benzoxacyclic compound characterized by an 11-membered oxygen-containing heterocycle fused to a benzene ring. The (4E) configuration denotes a specific stereochemistry at the double bond position. The structure includes a hydroxyl group at position 11 and a methyl substituent at position 3.

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol |

InChI |

InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h6,8-9,11,16H,2-5,7,10H2,1H3 |

InChI Key |

MJXWHMAUKWTBPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCOC2=C(CCCC1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

Starting Materials : The synthesis often begins with phenolic compounds which undergo cyclization to form the desired bicyclic structure.

Reagents : Typical reagents may include acids or bases that facilitate the cyclization process. For instance, Lewis acids can be utilized to promote the formation of the oxacycloundecane ring.

Hydrogenation Steps

Hydrogenation : The compound features multiple double bonds that require hydrogenation to achieve the hexahydro configuration. This step is critical as it affects the stereochemistry of the final product.

Catalysts : Common catalysts for hydrogenation include palladium or platinum on carbon, which can effectively reduce double bonds under mild conditions.

Functional Group Modifications

Hydroxylation : The introduction of hydroxyl (-OH) groups at specific positions is achieved through hydroxylation reactions using reagents such as peracids or by employing enzymatic methods.

Methylation : The methyl group at the fifth position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

The following table summarizes key synthesis conditions and outcomes for the preparation of 1-Benzoxacycloundecin-11-ol:

| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Phenolic compound + Acid | Reflux in solvent | 70 |

| 2 | Hydrogenation | Pd/C catalyst + H₂ | Room temperature | 85 |

| 3 | Hydroxylation | Peracid | Ambient conditions | 75 |

| 4 | Methylation | Methyl iodide + Base | Stirred at room temperature | 80 |

Research indicates that compounds structurally similar to 1-Benzoxacycloundecin-11-ol exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that these compounds may interact with specific biological targets, making them potential candidates for drug development.

The preparation of 1-Benzoxacycloundecin-11-ol involves intricate synthetic pathways that require careful control of reaction conditions and reagents to ensure high yields and desired stereochemistry. Future research could focus on optimizing these synthetic routes further and exploring the biological activities of this compound and its derivatives in greater depth.

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound features:

-

A 11-membered benzoxacycloundecin ring system

-

A hydroxyl group at position 11

-

A methyl group at position 5

-

Hexahydro saturation (2,3,6,7,8,9-positions)

-

A trans-configuration (4E)

Key reactive sites include:

-

Hydroxyl group : Prone to oxidation, esterification, or substitution.

-

Ether linkage : Potential for acid-catalyzed ring-opening.

-

Methyl substituent : Steric effects may influence reaction regioselectivity.

Oxidation Reactions

The hydroxyl group at position 11 can undergo oxidation to form a ketone. For example:

This mirrors oxidation patterns observed in similar cyclic alcohols .

Esterification

Reaction with acetyl chloride or anhydrides would yield esters (e.g., 11-acetoxy derivative):

Ester derivatives are common for improving bioavailability in pharmacologically active compounds.

Ring-Opening Reactions

Under acidic conditions, the ether bond may cleave. For example:

Similar ring-opening mechanisms are documented for benzoxacycloalkanes .

Comparative Reactivity Table

Challenges and Research Gaps

-

Stereochemical Control : The (4E) configuration may influence reaction outcomes, but no stereoselective studies are available.

-

Biological Activity : While not a reaction, hydroxyl group modifications (e.g., glycosylation) could enhance pharmacokinetics, as seen in related compounds .

-

Thermal Stability : The hexahydro structure may undergo retro-Diels-Alder reactions under high temperatures, but experimental data is lacking.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

This compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions such as cyclization, oxidation, and reduction. The compound's reactivity can be harnessed to develop new synthetic pathways that lead to diverse chemical entities.

Analytical Chemistry:

In analytical chemistry, 1-Benzoxacycloundecin-11-ol can be used as a reference compound for developing analytical methods. Its distinct properties facilitate the calibration of instruments and validation of analytical procedures.

Biological Research Applications

Enzyme Interaction Studies:

Research indicates that this compound can be utilized in studies of enzyme interactions and metabolic pathways. Its structural characteristics enable it to engage with specific enzymes, providing insights into biochemical mechanisms and potential regulatory roles in metabolic processes.

Antimicrobial Activity:

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds derived from this structure have been tested against various pathogens, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents.

Medical Applications

Therapeutic Potential:

The unique molecular structure of 1-Benzoxacycloundecin-11-ol indicates potential therapeutic applications. Research is ongoing to explore its anti-inflammatory and anticancer properties. Preliminary findings suggest that it may modulate inflammatory pathways and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of derivatives of 1-Benzoxacycloundecin-11-ol on human leukemia cells. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with specific derivatives of the compound. These findings highlight its potential as a candidate for further drug development targeting cancer therapies.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, 1-Benzoxacycloundecin-11-ol can be employed in the production of specialty chemicals. Its reactivity allows for the synthesis of various chemical products that are valuable in different sectors such as pharmaceuticals and materials science.

Material Science:

The compound's unique structural features may also find applications in material science, particularly in developing novel materials with specific properties tailored for particular applications.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block for Synthesis | Used to create complex molecules through various reactions |

| Analytical Chemistry | Serves as a reference compound for method development | |

| Biology | Enzyme Interaction Studies | Engages with enzymes to provide insights into metabolic pathways |

| Antimicrobial Activity | Exhibits efficacy against pathogens; potential for new antimicrobial agents | |

| Medicine | Therapeutic Potential | Investigated for anti-inflammatory and anticancer properties |

| Case Study on Anticancer Activity | Significant reduction in leukemia cell viability observed | |

| Industry | Production of Specialty Chemicals | Reactivity allows synthesis of valuable chemical products |

| Material Science | Potential applications in developing novel materials |

Mechanism of Action

The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-5-Methyl-, (4E)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

- Target Compound : A benzoxacycloundecin (11-membered ring) fused to a benzene ring.

- Compound 9e (): A thiazolidinone derivative with a 1,3-benzodioxole substituent (6-membered oxygen-containing ring). The smaller ring size confers greater rigidity compared to the target compound .

- Compound 12e (): An oxazolidinone derived from amino acids, featuring a 5-membered ring. The reduced ring size limits conformational flexibility relative to the 11-membered benzoxacycloundecin .

Substituent Effects

- Hydroxyl Group (Target Compound) : Likely enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

- Methoxy Group (Compound 9e) : Introduces moderate lipophilicity and electron-donating effects, as evidenced by its ¹H-NMR signal at δ 3.83 ppm .

Spectroscopic Data

- ¹H-NMR (Hypothetical for Target Compound) :

- Hydroxyl proton: Broad signal near δ 1–5 ppm (environment-dependent).

- Methyl group: Singlet near δ 1.2–1.5 ppm.

- Compound 9e : Aromatic protons resonate at δ 6.92–7.38 ppm, while the methoxy group appears at δ 3.83 ppm .

Data Tables

Table 2: Hypothetical vs. Observed NMR Shifts (δ, ppm)

| Group | Target Compound (Predicted) | Compound 9e (Observed) |

|---|---|---|

| -OH | 1–5 (broad) | N/A |

| -CH3 | 1.2–1.5 | 1.82 (CH2) |

| Aromatic protons | 6.5–7.5 | 6.92–7.38 |

Biological Activity

Structure and Composition

- Chemical Formula: C15H23O

- Molecular Weight: 233.35 g/mol

- IUPAC Name: 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-5-methyl-, (4E)-

Structural Representation

A detailed structural representation can be found in chemical databases like PubChem.

Antimicrobial Properties

Research indicates that compounds similar to 1-Benzoxacycloundecin-11-ol often exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity: Compounds within this class have shown effectiveness against various bacterial strains. A study highlighted the selective action against Gram-positive bacteria, with some derivatives demonstrating lower toxicity towards normal cells compared to cancer cells .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have demonstrated that related benzoxazole derivatives exhibit cytotoxic effects on multiple cancer cell lines:

- Breast Cancer Cells: Significant cytotoxicity was noted in MCF-7 and MDA-MB cell lines.

- Lung and Liver Cancer Cells: Compounds showed selective toxicity towards A549 and HepG2 cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. The presence of specific substituents on the benzoxazole ring can enhance or diminish activity:

- Electron-donating groups tend to increase antibacterial potency.

- The positioning of substituents significantly affects the overall efficacy of the compound .

Study 1: Antimicrobial Screening

A screening study involving various benzoxazole derivatives found that while overall antibacterial potential was moderate, certain compounds exhibited promising activity against specific pathogens like Bacillus subtilis and Candida albicans. The research emphasized the need for further modifications to enhance their therapeutic profiles .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of benzoxazole derivatives indicated that several compounds were selectively toxic to cancer cells while sparing normal cells. This selectivity is particularly valuable in drug development as it minimizes side effects associated with traditional chemotherapeutics .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Efficacy Level |

|---|---|---|---|

| Benzoxazole Derivative A | Antibacterial | Bacillus subtilis | Moderate |

| Benzoxazole Derivative B | Antifungal | Candida albicans | High |

| Benzoxazole Derivative C | Anticancer | MCF-7 (Breast Cancer) | High |

| Benzoxazole Derivative D | Anticancer | A549 (Lung Cancer) | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Benzoxacycloundecin-11-ol derivatives, and how can reaction conditions be optimized?

- Methodology : Begin with palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to construct the benzoxacycloundecin backbone, as demonstrated in analogous heterocyclic systems . Optimize catalysts (e.g., PdCl₂(PPh₃)₂, CuI) and solvents (THF, dioxane) under inert atmospheres. Monitor reaction progress via TLC and characterize intermediates using HRMS and NMR. Adjust temperature (e.g., 80°C for 2 hours) and stoichiometry to improve yields.

- Key Parameters : Catalyst loading (5–10 mol%), base selection (Cs₂CO₃ or K₂CO₃), and solvent polarity. Validate purity via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Methodology : Employ a combination of ¹H/¹³C NMR, IR, and mass spectrometry. For NMR, analyze coupling constants (e.g., J = 6.5–8.5 Hz) to confirm stereochemistry and substituent positions. IR peaks (e.g., 2210 cm⁻¹ for alkynes, 3032 cm⁻¹ for aromatic C-H) validate functional groups. Compare experimental HRMS data with theoretical m/z values to confirm molecular formula .

Intermediate Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

- Methodology : Use triangulation by cross-referencing multiple techniques (e.g., NMR, X-ray crystallography if available). For ambiguous peaks, perform DEPT-135 or 2D-COSY NMR to distinguish overlapping signals. Replicate synthesis under controlled conditions to isolate stereoisomers and re-analyze .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

- Methodology : Conduct a Design of Experiments (DoE) approach to test variables: catalyst type (homogeneous vs. heterogeneous), solvent polarity, and temperature gradients. Use pilot-scale reactors to assess scalability. Monitor byproducts via GC-MS and adjust purification protocols (e.g., recrystallization vs. flash chromatography) .

Advanced Research Questions

Q. How do methodological differences in bioactivity assays lead to contradictory results for this compound's pharmacological potential?

- Methodology : Compare in vitro assays (e.g., enzyme inhibition vs. cell-based models) to identify assay-specific biases. For receptor-binding studies, validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization). Reconcile divergent data by analyzing receptor model assumptions (e.g., single-receptor vs. multi-receptor agonism) .

Q. What computational approaches predict the compound's reactivity and interactions with biological targets?

- Methodology : Apply DFT calculations (e.g., Gaussian 16) to model transition states for key reactions (e.g., ring-opening). For docking studies, use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450). Validate predictions via MD simulations (GROMACS) and compare with experimental IC₅₀ values .

Q. How can this compound serve as a biochemical probe to study enzyme mechanisms?

- Methodology : Design analogs with isotopic labeling (e.g., ¹³C at C-5) for tracking metabolic pathways. Use competitive inhibition assays (e.g., Ki determination via Lineweaver-Burk plots) to map active-site interactions. Pair with cryo-EM or X-ray crystallography to visualize binding modes .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the compound's stability under physiological conditions?

- Methodology : Replicate degradation studies (pH 7.4, 37°C) with HPLC monitoring. Test buffer systems (phosphate vs. Tris) and oxidizing agents (e.g., H₂O₂) to identify instability triggers. Compare half-life (t₁/₂) across labs and standardize protocols (e.g., ISO guidelines) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.